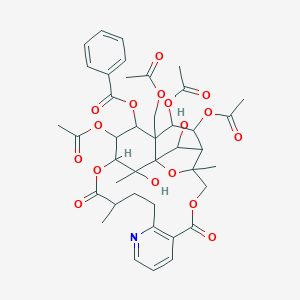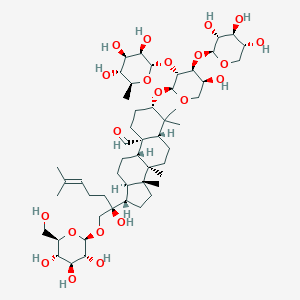
Gypenoside XLIX
Overview
Description
Scientific Research Applications
Gypenoside XLIX has a wide range of scientific research applications:
Chemistry: Used in the study of glycoside hydrolase enzymes and their applications in biotransformation processes.
Biology: Investigated for its role in regulating intestinal microbiota and alleviating inflammatory responses.
Medicine: Explored for its potential therapeutic effects in conditions such as atherosclerosis, acute lung injury, and sepsis
Industry: Utilized in the production of bioactive compounds with enhanced pharmaceutical activities.
Mechanism of Action
Gypenoside XLIX exerts its effects through multiple molecular targets and pathways:
Sirt1/Nrf2 Signaling Pathway: Inhibits the activation of the NLRP3 inflammasome, reducing inflammation and oxidative stress.
Peroxisome Proliferator-Activated Receptor (PPAR)-α Activation: Inhibits cytokine-induced vascular cell adhesion molecule-1 overexpression and hyperactivity in human endothelial cells.
Farnesoid X Receptor (FXR) Signaling Pathway: Regulates bile acid and lipid metabolism, improving liver function in non-alcoholic steatohepatitis.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Gypenoside XLIX plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound activates the Sirt1/Nrf2 signaling pathway, which is essential for its anti-inflammatory and antioxidative effects . This interaction inhibits the NLRP3 inflammasome, reducing the production of reactive oxygen species (ROS) and inflammatory factors . Additionally, this compound modulates the Pink1/Parkin pathway, which is involved in mitochondrial autophagy .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In mouse lung epithelial cells, it alleviates pathological damage and reduces the expression levels of inflammatory factors . This compound also inhibits ROS levels and the NLRP3 inflammasome, potentially mediated by the Sirt1/Nrf2 signaling pathway . Furthermore, it suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy, thereby protecting cells from apoptosis and excessive autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways and interactions. It activates the Sirt1/Nrf2 signaling pathway, which enhances antioxidant enzyme levels and reduces ROS accumulation . This activation inhibits the NLRP3 inflammasome, a critical component in the inflammatory response . Additionally, this compound modulates the Pink1/Parkin pathway, which regulates mitochondrial autophagy and apoptosis . These molecular interactions contribute to its anti-inflammatory, antioxidative, and cytoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that pretreatment with this compound significantly alleviates pathological damage in mouse lung tissues and reduces inflammatory factor expression . The compound’s stability and degradation over time are crucial for its long-term effects on cellular function. This compound has been observed to inhibit ROS levels and the NLRP3 inflammasome over extended periods, suggesting sustained anti-inflammatory and antioxidative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of acute kidney injury, doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg were tested . The 50 mg/kg dose showed the greatest therapeutic efficacy, while the 100 mg/kg dose did not elicit any adverse effects . These findings suggest that this compound has a wide therapeutic window and can be safely administered at higher doses without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism, carbohydrate metabolism, the tricarboxylic acid cycle, and lipid metabolism . It regulates the activity of various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to modulate the gut microbiota, which plays a crucial role in its metabolic effects . This modulation leads to changes in the levels of short-chain fatty acids and other metabolites, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with the peroxisome proliferator-activated receptor (PPAR)-α, which regulates its transport and distribution . This interaction influences the localization and accumulation of this compound within cells, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial autophagy and apoptosis . This compound also interacts with specific targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its cytoprotective and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gypenoside XLIX can be synthesized through enzymatic biotransformation. A thermophilic glycoside hydrolase from Fervidobacterium pennivorans DSM9078 is used to transform this compound into gylongiposide I. This process involves the selective hydrolysis of the glucose moiety linked to the C21 position in this compound. The optimal reaction conditions include a pH of 6.0 and a temperature of 80°C for 4 hours .
Industrial Production Methods: Industrial production of this compound involves the extraction of Gynostemma pentaphyllum followed by purification processes. The extraction method typically includes ultrasonic extraction, concentration, and drying. The extracted solution is then heated in a water bath at 95°C to convert malonylgypenosides into corresponding gypenosides .
Chemical Reactions Analysis
Types of Reactions: Gypenoside XLIX undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, enzymatic biotransformation of this compound results in the formation of gylongiposide I .
Comparison with Similar Compounds
Gypenoside XLIX is compared with other similar compounds, such as:
Gypenoside A: Another major gypenoside found in Gynostemma pentaphyllum, known for its anti-inflammatory and antioxidative properties.
Gylongiposide I: A biotransformation product of this compound with enhanced antiviral activity against Enterovirus 71.
Uniqueness: this compound is unique due to its selective activation of the Sirt1/Nrf2 signaling pathway and its ability to inhibit the NLRP3 inflammasome, making it a promising candidate for the treatment of inflammatory and oxidative stress-related conditions .
properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Gypenoside XLIX and where is it found?
A1: this compound is a naturally occurring triterpenoid glycoside primarily found in the Gynostemma pentaphyllum plant. [, ]
Q2: How does this compound exert its biological effects?
A2: this compound has been shown to interact with various molecular targets. It acts as a positive allosteric modulator of the P2X7 receptor, influencing its sensitivity to ATP and downstream signaling. [] It also demonstrates an inhibitory effect on the IκBα/NF-κB signaling pathway, potentially by directly targeting IKKβ. [] Additionally, this compound can activate the Sirt1/Nrf2 signaling pathway. []
Q3: What is the structural characterization of this compound?
A3: While a specific molecular formula and weight aren't explicitly stated in the provided abstracts, structural elucidation reveals this compound as 19-oxo-3β,20(S),21-trihydroxydammar-24-ene-3-O-([α-L-rhamnopyranosyl(1→2)][β-D-xylpyranosyl(1→3)])α-L-arabinopyranoside. [] Detailed spectroscopic data, including 1D and 2D NMR (HMQC, HMBC, COSY, TOCSY), alongside ESI-MS and IR data, are crucial for confirming its structure. [, ]
Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound and related glycosides?
A4: Research suggests that the position and type of sugar groups attached to the triterpenoid scaffold significantly impact the positive allosteric modulator activity of this compound on the P2X7 receptor. Monosaccharide attachments, like in ginsenoside-compound K, generally show higher activity than di- or trisaccharide glycosides. [] Additionally, the stereochemistry at carbon-20 is crucial, with 20(S) isomers displaying activity while 20(R) isomers are inactive. []
Q5: What is known about the pharmacokinetics of this compound?
A5: Studies in rats indicate that this compound has a short half-life (t1/2z) of 1.8 ± 0.6 hours after oral administration. Its oral bioavailability is relatively low at 0.14%. [] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, require further investigation.
Q6: What in vitro and in vivo models have been used to study this compound?
A6: Various models have been employed to investigate the effects of this compound. These include:
- Cell-based assays: Human embryonic kidney cells (HEK-293) stably expressing the human P2X7 receptor, [] human THP-1 monocytes, [] and PC12 cells (rat pheochromocytoma cells). []
- Animal models: Sprague-Dawley rats for pharmacokinetics and insulin resistance studies [, ], ApoE−/− mice for investigating atherosclerosis. []
Q7: What are the reported therapeutic benefits of this compound?
A7: Preclinical studies suggest potential therapeutic benefits of this compound in various conditions, including:
- Insulin Resistance: this compound improved insulin sensitivity in a rat model of lipid-induced insulin resistance. []
- Atherosclerosis: It attenuated atherosclerotic development in ApoE−/− mice fed a high-fat choline diet. []
- Fatty Liver Disease: this compound showed potential in mitigating fatty liver disease in in vitro models. []
- Viral Infections: this compound and its biotransformed product, gylongiposide I, exhibited antiviral activity against Enterovirus 71 in vitro. []
Q8: What analytical methods are used to study this compound?
A8: Several analytical techniques are employed for the characterization and quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with diode-array detection or mass spectrometry. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced separation and sensitivity compared to traditional HPLC. [, ]
- Mass Spectrometry (MS): Coupled with UPLC or HPLC, MS provides accurate identification and quantification, especially in complex biological matrices like plasma. [, , ]
- Solid-Phase Extraction (SPE): A common sample preparation technique to extract and purify this compound from biological samples before analysis. []
Q9: Has the biotransformation of this compound been explored?
A9: Yes, enzymatic biotransformation of this compound into gylongiposide I using a thermophilic glycoside hydrolase from Fervidobacterium pennivorans has been reported. [] This transformation involves the selective removal of a glucose moiety and results in a product with potentially enhanced antiviral activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
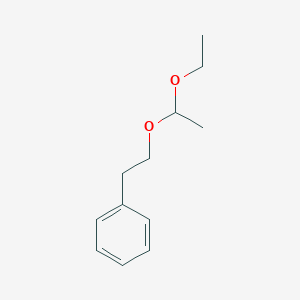
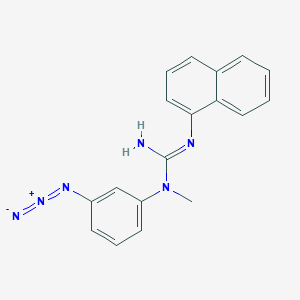
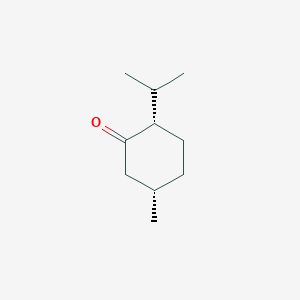
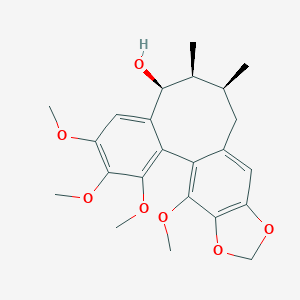
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
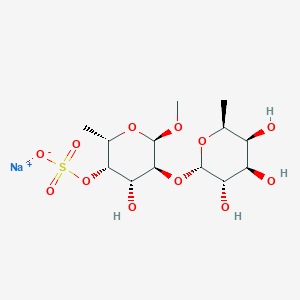

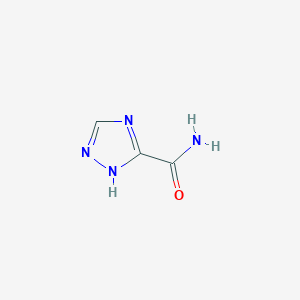
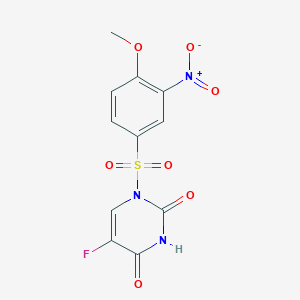
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)

